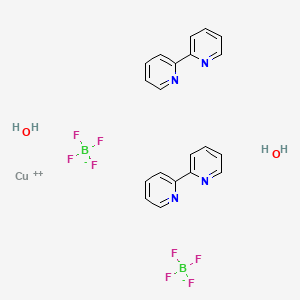

Copper(2+) tetrafluoroborate--4,4'-bipyridine--water (1/2/2/2)

Description

Properties

CAS No. |

854623-98-6 |

|---|---|

Molecular Formula |

C20H20B2CuF8N4O2 |

Molecular Weight |

585.6 g/mol |

IUPAC Name |

copper;bis(4-pyridin-4-ylpyridine);ditetrafluoroborate;dihydrate |

InChI |

InChI=1S/2C10H8N2.2BF4.Cu.2H2O/c2*1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*2-1(3,4)5;;;/h2*1-8H;;;;2*1H2/q;;2*-1;+2;; |

InChI Key |

CZMKIFDEABRNNM-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.[Cu+2] |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Control of Pre Elm 11 Crystallization

Established Synthesis Protocols and Procedural Modifications

Established protocols for synthesizing pre-ELM-11 typically involve reacting Cu(BF₄)₂ and bpy in a solvent, often water or a mixture of solvents, at room temperature rsc.orgacs.org. Procedural modifications, such as altering reactant concentrations, reaction conditions, and post-synthetic treatments, have been explored to control the resulting pre-ELM-11 phase and morphology rsc.org.

Reactant Composition and Concentration Effects

The concentrations of the reactants, Cu(BF₄)₂ and bpy, play a significant role in determining the phase of pre-ELM-11 obtained rsc.org. Low-concentration synthesis conditions tend to yield the stable phase of pre-ELM-11. For instance, reactant concentrations of 0.2 mol L⁻¹ bpy and 0.1 mol L⁻¹ Cu(BF₄)₂ have been associated with the formation of the stable phase rsc.orgresearchgate.net. In contrast, high-concentration synthesis conditions, such as 1.6 mol L⁻¹ bpy and 0.8 mol L⁻¹ Cu(BF₄)₂, favor the initial formation of a metastable phase of pre-ELM-11 rsc.orgresearchgate.net.

Table 1: Effect of Reactant Concentration on Pre-ELM-11 Phase

| Reactant Concentrations ([bpy], [Cu(BF₄)₂]) | Predominant Pre-ELM-11 Phase |

| Low (e.g., 0.2 M, 0.1 M) | Stable |

| High (e.g., 1.6 M, 0.8 M) | Metastable (initially) |

Reaction Conditions and Post-Synthetic Treatments

Synthesis procedures are typically conducted at room temperature rsc.org. Post-synthetic treatments, particularly aging in the synthesis solution, are critical for phase control rsc.org. Extended aging of the reaction mixture synthesized under high-concentration conditions can transform the initially formed metastable pre-ELM-11 into the more stable phase through a solvent-mediated process rsc.orgresearchgate.net. The synthesized particles are typically collected by vacuum filtration, washed with ultrapure water, and dried under vacuum overnight rsc.orgfrontiersin.org.

Polymorphic Control during Pre-ELM-11 Formation

Pre-ELM-11 exhibits polymorphism, existing in at least two distinct phases: a stable phase and a metastable phase rsc.orgresearchgate.net. These phases differ in the arrangement of the square grids formed by copper ions, bpy, and water molecules rsc.org. The stable phase exhibits a zigzag arrangement, while the metastable phase presents a straight arrangement rsc.org. Controlling the formation of these polymorphs is crucial as the pre-ELM-11 phase affects the crystallite size of the resulting ELM-11 rsc.org.

High-Concentration Synthesis and Metastable Phase Generation

High-concentration synthesis conditions favor the generation of the metastable phase of pre-ELM-11 rsc.orgresearchgate.net. This is attributed to Ostwald's Law of Stages, where the less stable phase is more likely to form initially under conditions far from equilibrium researchgate.net. Larger particles of the metastable phase are initially formed, followed by their dissolution and the growth of the stable phase over time rsc.orgresearchgate.net.

Low-Concentration Synthesis and Stable Phase Predominance

Low-concentration synthesis conditions primarily result in the formation of the stable phase of pre-ELM-11 rsc.orgresearchgate.net. Under these conditions, the system is likely closer to the solubility of the stable phase, promoting its direct crystallization researchgate.net.

Solvent-Mediated Phase Transformation in Pre-ELM-11 Systems

A key aspect of controlling pre-ELM-11 crystallization is the solvent-mediated phase transformation rsc.orgrsc.org. This transformation involves the dissolution of the metastable phase and the recrystallization of the stable phase rsc.orgresearchgate.net. Extended aging of the synthesized particles in the solvent facilitates this process rsc.orgresearchgate.net. The solubility of the metastable phase is higher than that of the stable phase, driving the dissolution-recrystallization mechanism rsc.orgresearchgate.net. Seeding the synthesis with the stable phase can expedite this transformation rsc.orgresearchgate.net.

Table 2: Characteristics of Pre-ELM-11 Phases

| Pre-ELM-11 Phase | Arrangement of Square Grids | Relative Stability | Solubility |

| Stable | Zigzag | More Stable | Lower |

| Metastable | Straight | Less Stable | Higher |

The solvent-mediated phase transformation is crucial for obtaining pre-ELM-11 with properties that lead to ELM-11 exhibiting a steeper gate-opening behavior rsc.org. The phase of pre-ELM-11 influences the crystallite size of ELM-11, with the stable phase leading to larger crystallite sizes rsc.orgresearchgate.net.

Mechanism of Metastable-to-Stable Phase Conversion

The metastable phase of pre-ELM-11, which forms preferentially under high-concentration synthesis conditions, can undergo a solvent-mediated phase transformation to the more stable phase. nih.govfishersci.ptsuprabank.orgwikipedia.org This conversion is not consistent with standard Ostwald ripening, where smaller particles dissolve to facilitate the growth of larger ones. nih.gov Instead, the mechanism involves the initial formation of larger particles of the metastable phase, followed by their dissolution and the subsequent growth of the stable phase. nih.govwikipedia.org The metastable structure is inherently less stable and thus exhibits higher solubility compared to the stable structure, driving this dissolution-reprecipitation process. wikipedia.org Schematics illustrate this transformation, showing the metastable phase dissolving as the stable phase crystallizes from the solution. wikipedia.org

Influence of Aging Time on Phase Transformation Kinetics

The duration of the aging process, where the synthesis mixture is stirred at room temperature, significantly impacts the kinetics of the metastable-to-stable phase transformation in high-concentration synthesis. Extended aging facilitates the conversion of the metastable pre-ELM-11 into the stable form. nih.govfishersci.casuprabank.org This transformation is evident through changes in the X-ray Diffraction (XRD) patterns of the synthesized particles over time. For instance, while a short aging time (e.g., 12 hours) in high-concentration synthesis yields primarily the metastable phase, extending the aging time (e.g., 100 hours) leads to the complete transformation to the stable phase. nih.govfishersci.ca This change in phase directly influences the crystallite size of the pre-ELM-11 and, consequently, the resulting ELM-11. nih.govfishersci.ptfishersci.ca

The following hypothetical data illustrate the influence of aging time on the phase composition of pre-ELM-11 synthesized under high-concentration conditions, as might be observed through quantitative analysis of XRD data:

| Aging Time (h) | Metastable Phase (%) | Stable Phase (%) |

| 0 | 95 | 5 |

| 12 | 80 | 20 |

| 24 | 50 | 50 |

| 48 | 20 | 80 |

| 100 | <5 | >95 |

This table presents representative data based on research findings indicating the conversion of the metastable to the stable phase with extended aging time. nih.govfishersci.casuprabank.org The actual values may vary depending on specific synthesis parameters.

Application of Ostwald's Law of Stages to Pre-ELM-11 Formation

Ostwald's law of stages, which posits that the less stable polymorph is typically the first to crystallize from a supersaturated solution, is applicable to the initial formation of pre-ELM-11. nih.govwikipedia.org Under high-concentration synthesis conditions, the system is highly supersaturated, allowing for the nucleation and growth of both the stable and metastable phases. nih.govwikipedia.org However, consistent with Ostwald's law, the metastable phase is kinetically favored and thus more likely to form initially. nih.govwikipedia.org This leads to the prevalence of metastable pre-ELM-11 in the early stages of high-concentration synthesis. nih.govwikipedia.org

Templating and Seeding Strategies in Pre-ELM-11 Synthesis

Templating and seeding strategies offer methods to control the crystallization process of pre-ELM-11, influencing the phase formation kinetics and the morphology of the resulting crystals. nih.govnih.govfishersci.ptamericanelements.com The use of seeds, in particular, has been explored as a practical approach to direct the crystallization towards the desired stable phase. nih.govfishersci.ptamericanelements.com

Directed Crystallization through Seed Addition

Adding seeds of the stable pre-ELM-11 phase to the synthesis mixture can significantly expedite the solvent-mediated phase transformation from the metastable to the stable form. nih.govfishersci.ptamericanelements.com This seeding provides nucleation sites for the stable phase, promoting its growth and reducing the time required for the complete conversion compared to seedless synthesis. americanelements.com While the transformation of metastable pre-ELM-11 into its stable form can take over two days without seeds, the addition of seeds can reduce the synthesis time considerably. americanelements.com

The following hypothetical data illustrate the effect of seed addition on the time required to achieve a high percentage of the stable pre-ELM-11 phase:

| Synthesis Method | Time to Reach >95% Stable Phase (h) |

| Seedless High-Concentration Synthesis | >48 |

| High-Concentration Synthesis with Stable Seeds | <12 |

This table presents representative data based on research findings indicating that seeding can significantly reduce the time for phase transformation. americanelements.com

Impact of Seed Characteristics on Pre-ELM-11 Morphology

The characteristics of the seed crystals used in directed crystallization can influence the morphology and crystallite size of the resulting pre-ELM-11 particles. For instance, using seeds that have been subjected to milling (pulverization) can lead to the formation of pre-ELM-11 particles with smaller crystallite sizes compared to synthesis without seeds. americanelements.com This suggests that the physical state and quality of the seeds are important factors in controlling the crystallization process and the properties of the synthesized material. americanelements.com Ideally, seeds synthesized as small particles without mechanical stress like pulverization might be preferable for maximizing the performance of the resulting ELM-11. americanelements.com

Structural Elucidation and Isomerism in Pre Elm 11

Crystal Structure and Coordination Environment of Pre-ELM-11

The chemical formula for pre-ELM-11 is [Cu(bpy)(H₂O)₂(BF₄)₂]·bpy, where bpy is 4,4'-bipyridine (B149096). Its structure is characterized by a one-dimensional coordination polymer that self-assembles into a three-dimensional network through extensive hydrogen bonding.

Metal Ion Coordination and Ligand Connectivity

In the crystal structure of pre-ELM-11, the copper(II) ion is the central metal core. It exhibits a six-coordinate, distorted octahedral geometry. The coordination sphere of the Cu(II) ion is composed of:

Two nitrogen atoms from two different bridging 4,4'-bipyridine ligands.

Two oxygen atoms from two coordinated water molecules.

Two fluorine atoms from two tetrafluoroborate (B81430) (BF₄⁻) anions.

| Central Atom | Coordinated Atoms | Coordination Number | Geometry |

| Cu(II) | 2 N (from bpy), 2 O (from H₂O), 2 F (from BF₄⁻) | 6 | Distorted Octahedral |

Role of Hydration in Framework Assembly

Coordinated water molecules are integral to the structure of pre-ELM-11. They directly bond to the copper(II) centers, completing their coordination spheres. Furthermore, these water molecules play a pivotal role in the assembly of the three-dimensional framework by acting as hydrogen bond donors. The presence of these water molecules is a defining characteristic of the "pre-" cursor state of ELM-11, and their removal is a key step in the transformation to the dehydrated, flexible ELM-11 framework.

Intermolecular Interactions: Hydrogen Bonding Network

An extensive network of hydrogen bonds is responsible for the formation of the three-dimensional supramolecular architecture of pre-ELM-11. This network involves the coordinated water molecules, the uncoordinated ("guest") 4,4'-bipyridine molecules, and the tetrafluoroborate anions. The hydrogen atoms of the coordinated water molecules form hydrogen bonds with the nitrogen atoms of the guest 4,4'-bipyridine molecules and the fluorine atoms of the BF₄⁻ anions. This intricate web of non-covalent interactions links the one-dimensional [Cu(bpy)(H₂O)₂]²⁺ chains, resulting in a stable, three-dimensional crystalline solid.

Structural Polymorphism: Stable and Metastable Pre-ELM-11

Pre-ELM-11 exhibits structural polymorphism, existing in at least two isomeric forms: a stable form and a metastable form. This isomerism is a key factor influencing the properties and subsequent transformation of the material.

Distinguishing Features of Zigzag versus Straight Arrangements

The primary structural distinction between the stable and metastable isomers of pre-ELM-11 lies in the arrangement of the one-dimensional copper-bipyridine chains.

Stable Isomer: The stable form of pre-ELM-11 is characterized by a zigzag arrangement of the [Cu(bpy)(H₂O)₂]²⁺ chains.

Metastable Isomer: In contrast, the metastable isomer exhibits a straight or linear arrangement of these chains.

This difference in the supramolecular arrangement of the coordination polymer chains leads to distinct crystalline packing and, consequently, different physicochemical properties.

| Isomer | Chain Arrangement |

| Stable pre-ELM-11 | Zigzag |

| Metastable pre-ELM-11 | Straight |

Energetic Differences and Relative Stability of Isomers

The metastable isomer of pre-ELM-11 is energetically less favorable than the stable zigzag form. Research has indicated that the metastable structure is less stable than the original, stable structure by approximately 5.5 kJ/mol per Cu unit. This energy difference drives the spontaneous transformation of the metastable isomer to the stable isomer under certain conditions, such as extended stirring at room temperature. The synthesis conditions, including concentration and mixing speed, can influence which isomeric form is predominantly produced.

Compound Names

| Abbreviation/Name | Chemical Name |

| pre-ELM-11 | diaqua-bis(tetrafluoroborato)-bis(µ-4,4'-bipyridine)-dicopper(II) di-4,4'-bipyridine solvate |

| ELM-11 | catena-poly[[bis(4,4'-bipyridine)-bis(tetrafluoroborato)-copper(II)]] |

| bpy | 4,4'-bipyridine |

Characterization of Crystalline and Amorphous Phases

The solid-state structure of pre-ELM-11, a precursor to the flexible metal-organic framework (MOF) ELM-11, is critical to the properties of the final material. Pre-ELM-11 is known to exist in different crystalline phases, primarily a stable and a metastable form, rather than a distinct amorphous phase. rsc.orgresearchgate.net The characterization of these phases involves various analytical techniques to probe their atomic arrangement, thermal properties, and structural distinctions. The phase of pre-ELM-11 has a direct impact on the crystallite size and, consequently, the functional properties of the resulting ELM-11 framework. rsc.orgresearchgate.net

The formation of either the stable or metastable phase is highly dependent on the synthesis conditions. rsc.orgresearchgate.net Generally, low-concentration synthesis methods yield the stable, more ordered crystalline phase of pre-ELM-11, while high-concentration conditions tend to produce the metastable phase. researchgate.net This metastable form can transform into the stable phase through a solvent-mediated process with extended aging. rsc.org Both of these crystalline precursors can then be converted into the functional ELM-11 material by heating under a vacuum. researchgate.net

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction is a primary technique for distinguishing between the stable and metastable crystalline phases of pre-ELM-11. researchgate.net Crystalline materials produce distinct diffraction patterns due to their long-range atomic order, whereas amorphous materials yield broad, diffuse halos. eag.commdpi.com In the case of pre-ELM-11, the two crystalline isomers show different XRPD patterns, allowing for their identification. researchgate.net

The stable phase of pre-ELM-11 exhibits a zigzag arrangement of its square grid components (Cu ions, 4,4'-bipyridine, and H₂O), while the metastable phase features a straight arrangement. researchgate.net These structural differences lead to unique peak positions in their respective diffraction patterns. researchgate.netresearchgate.net

Furthermore, the XRPD patterns of the final ELM-11 material are influenced by the precursor phase used. ELM-11 derived from the metastable pre-ELM-11 precursor exhibits broader diffraction peaks compared to that derived from the stable precursor. researchgate.net According to the Scherrer equation, peak broadening is inversely related to crystallite size. This indicates that the metastable precursor yields ELM-11 with a smaller average crystallite size. researchgate.net For instance, the crystallite size along certain axes for metastable-derived ELM-11 was found to be roughly half that of the stable-derived counterpart (e.g., 71 nm vs. 144 nm). researchgate.net

Table 1: XRPD Characterization Findings for Pre-ELM-11 Phases and Derived ELM-11

| Characteristic | Stable Pre-ELM-11 | Metastable Pre-ELM-11 | Reference |

|---|---|---|---|

| Synthesis Condition | Low concentration | High concentration | rsc.orgresearchgate.net |

| Structural Arrangement | Zigzag arrangement of square grids | Straight arrangement of square grids | researchgate.net |

| XRPD Pattern | Distinct pattern, aligns with originally reported structure | Different, distinct pattern indicating a framework isomer | researchgate.net |

| Crystallite Size of Derived ELM-11 | Larger (e.g., ~144 nm for D200) | Smaller (e.g., ~71 nm for D200) | researchgate.net |

Thermal Analysis (DSC and TGA)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal stability and phase transitions of materials. perkinelmer.comeltra.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. mdpi.com It is used to determine key thermal events such as melting, crystallization, and glass transitions. researchgate.net For the different phases of pre-ELM-11, DSC could be used to identify the temperatures at which they transform into ELM-11 upon heating, and to quantify the energy associated with this transition. Differences in the thermal profiles would provide further evidence of their distinct crystalline structures.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. eltra.com For pre-ELM-11, TGA is crucial for determining the temperature at which coordinated water or solvent molecules are removed from the structure during its conversion to ELM-11. This process is often the key step in activating the MOF. Comparing the TGA curves of the stable and metastable phases could reveal differences in their solvent content or the energetics of desolvation.

Solid-State Nuclear Magnetic Resonance (SS-NMR) Spectroscopy

Solid-state NMR is a powerful tool for probing the local atomic environment in solid materials and is complementary to long-range structural data from diffraction techniques. rsc.orgmdpi.com Since pre-ELM-11 contains NMR-active nuclei such as ¹H, ¹¹B, and ¹⁹F (from the BF₄⁻ anion), SS-NMR can provide detailed structural information. mdpi.com

By comparing the SS-NMR spectra of the stable and metastable phases, researchers can identify subtle differences in the local coordination and geometry of the metal centers and organic linkers. researchgate.net For example, ¹¹B and ¹⁹F MAS (Magic Angle Spinning) NMR could detect variations in the environment of the BF₄⁻ counter-ion between the two isomers, while ¹H NMR could probe the dynamics of the 4,4'-bipyridine linkers. mdpi.comresearchgate.net Changes in chemical shifts and peak widths in the spectra can be correlated to the different packing arrangements in the crystalline lattices. mdpi.com

Table 2: Summary of Analytical Techniques for Phase Characterization of Pre-ELM-11

| Technique | Information Provided | Application to Pre-ELM-11 |

|---|---|---|

| X-ray Powder Diffraction (XRPD) | Long-range order, phase identification, crystallite size | Distinguishes between stable and metastable crystalline phases based on unique diffraction patterns. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting, crystallization), enthalpy changes | Can determine and compare the phase transition temperatures and energetics of the conversion of pre-ELM-11 isomers to ELM-11. perkinelmer.com |

| Thermogravimetric Analysis (TGA) | Thermal stability, solvent loss, decomposition temperature | Measures the desolvation process during the activation of pre-ELM-11 to ELM-11, comparing the stability of the different phases. eltra.com |

| Solid-State NMR (SS-NMR) | Local atomic environments, structural dynamics | Probes differences in the local coordination of ions and linkers between the stable and metastable isomers. rsc.org |

Mechanistic Investigations of Pre Elm 11 to Elm 11 Transformation

Dehydration-Induced Structural Reorganization

The as-synthesized form of ELM-11 is pre-ELM-11, which incorporates solvent water molecules within its structure. chem960.com The chemical formula of pre-ELM-11 is given as [Cu(bpy)(H₂O)₂ (BF₄)₂]·bpy or [Cu(BF₄)₂ (bpy)(H₂O)₂]·bpy, indicating the presence of both coordinated and guest 4,4'-bipyridine (B149096) (bpy) ligands, tetrafluoroborate (B81430) anions (BF₄⁻), copper(II) ions, and water molecules. utfpr.edu.brscience.govunibo.it The transformation to ELM-11, with the formula [Cu(BF₄)₂ (bpy)₂], is triggered by the removal of these water molecules. chem960.comscience.gov

This dehydration process induces a profound structural reorganization. Pre-ELM-11 possesses a layered structure, often described as 2D square grid sheets composed of Cu ions, bpy molecules, and BF₄ anions, with water molecules coordinated to the Cu ions and also present as guest molecules. chem960.comscience.gov Upon dehydration, the framework undergoes a change in dimensionality from a hydrated 2D structure to the desolvated ELM-11 structure, which exhibits a flexible 2D layer structure with interlayer spaces capable of expansion upon guest adsorption. chem960.comscience.gov This structural transition is fundamental to the "gate-opening" behavior characteristic of ELM-11. chem960.com

Role of Water Molecule Removal in Framework Evolution

The removal of water molecules from the pre-ELM-11 structure is the driving force behind the framework's evolution to ELM-11. Coordinated water molecules are directly bound to the metal centers, and their removal necessitates a rearrangement of the coordination environment around the copper ions. This change in coordination, coupled with the departure of guest water molecules, allows the flexible 2D layers to collapse or contract into a nonporous or "closed" structure in the absence of adsorbate molecules. chem960.com The removal of water essentially "activates" the framework, enabling it to undergo reversible structural transitions upon interaction with suitable guest molecules. chem960.com

Thermogravimetric analysis (TGA) studies can quantify the water loss during this transformation. For instance, as-synthesized pre-ELM-11 particles have shown a two-step weight loss upon heating. chem960.com The initial weight loss, observed between approximately 100°C and 170°C, corresponds to the removal of water molecules. chem960.com The theoretical weight fraction of water in pre-ELM-11 is approximately 6.2%, which aligns with experimental observations of weight loss in this temperature range. chem960.com A second weight loss step at higher temperatures (around 200°C) is attributed to the thermal decomposition of the framework itself. chem960.com

Temperature and Vacuum Activation Parameters

The transformation of pre-ELM-11 to ELM-11 is typically achieved by heating the material under vacuum. Specific temperature and vacuum conditions are crucial for complete dehydration and the formation of the desired ELM-11 phase. Research indicates that activation temperatures around 373 K (100°C) or 393 K (120°C) under vacuum are effective for this conversion. chem960.com The application of vacuum is essential to facilitate the removal of the released water molecules and prevent their re-adsorption, which could hinder the complete transformation or lead to the re-formation of the hydrated phase. chem960.com

In situ powder X-ray diffraction (XRD) measurements are valuable tools for monitoring the structural changes during the activation process. chem960.com These studies show that upon heating under vacuum, the characteristic diffraction peaks of pre-ELM-11 disappear, and new peaks corresponding to the closed phase of ELM-11 emerge. The duration of the vacuum activation is also important, with studies reporting activation times of several hours (e.g., 10 hours) to ensure complete transformation.

Kinetic and Thermodynamic Aspects of Phase Conversion

The conversion of pre-ELM-11 to ELM-11 is a phase transformation driven by the thermodynamic stability of the dehydrated framework under vacuum conditions. While pre-ELM-11 is stable in the presence of water, the removal of water shifts the equilibrium towards the formation of ELM-11. chem960.com The kinetics of this transformation are influenced by factors such as temperature, vacuum level, and the particle size and morphology of the pre-ELM-11.

The transformation can be viewed as a desolvation-driven solid-state reaction. The rate of water removal depends on the activation temperature and the efficiency of the vacuum system. Higher temperatures generally lead to faster kinetics of dehydration. The structural rearrangement that accompanies water removal involves breaking and forming coordination bonds and altering the stacking arrangement of the layers.

While specific detailed kinetic and thermodynamic studies focused solely on the pre-ELM-11 to ELM-11 conversion are less extensively reported compared to the adsorption behavior of ELM-11, the transformation is understood to be a prerequisite for the adsorption-induced structural transition (gate opening) in ELM-11, which has been analyzed thermodynamically. The stability of the closed and open phases of ELM-11 and the energy landscape of the gate-opening transition are critical thermodynamic aspects of the material's function, which are enabled by the initial conversion from pre-ELM-11.

Influence of Pre-ELM-11 Polymorphism on Derived ELM-11 Characteristics

Interestingly, pre-ELM-11 can exist in different polymorphic forms, which have been shown to influence the characteristics of the resulting ELM-11, particularly its gate-opening behavior. Studies have identified at least two distinct phases of pre-ELM-11: a "stable" phase and a "metastable" phase. The key structural difference between these polymorphs lies in the arrangement of the 2D square grids composed of Cu ions, bpy, and water molecules. The stable pre-ELM-11 exhibits a zigzag arrangement, while the metastable pre-ELM-11 presents a straight arrangement. The metastable structure is less thermodynamically stable than the stable structure.

Despite these structural differences in the precursor, both stable and metastable pre-ELM-11 can transform into ELM-11 upon heating under vacuum, and the resulting ELM-11 materials exhibit nearly identical CO₂ adsorption capacity and gate-opening pressure. However, a significant difference is observed in the steepness of the S-shaped adsorption isotherm.

Impact on Gate-Opening Steepness in Adsorption Isotherms

The steepness of the gate-opening step in the adsorption isotherm of flexible MOFs like ELM-11 is a crucial characteristic that reflects the cooperativity of the structural transition. A steeper step indicates a more cooperative and sharper transition from the closed to the open pore structure upon guest adsorption. Research has demonstrated that the polymorphism of the pre-ELM-11 precursor directly impacts this steepness in the derived ELM-11.

ELM-11 derived from the stable pre-ELM-11 typically exhibits a sharper gate-opening transition compared to ELM-11 derived from the metastable pre-ELM-11. This difference in steepness is quantified by the parameter 's' in the structural transition-type adsorption (STA) equation, which is used to model the adsorption isotherms of flexible MOFs. A higher 's' value corresponds to a steeper isotherm and a larger cooperative deformation domain size.

For example, studies have shown that ELM-11 derived from pre-ELM-11 synthesized under conditions favoring the metastable phase (shorter aging time) had a lower 's' value (e.g., 24.4) compared to ELM-11 derived from pre-ELM-11 synthesized under conditions favoring the stable phase (longer aging time), which showed a higher 's' value (e.g., 52.3). This indicates that the stable pre-ELM-11 precursor leads to ELM-11 with a more cooperative structural response.

Relationship between Crystallite Size and Cooperative Deformation Domains

The influence of pre-ELM-11 polymorphism on gate-opening steepness is closely related to the crystallite size and the size of cooperative deformation domains in the resulting ELM-11. The cooperative deformation domain size refers to the region within the MOF crystal that undergoes a concerted structural change during the gate-opening transition.

Studies using techniques like synchrotron XRD have shown that the phase of pre-ELM-11 affects the crystallite size of the derived ELM-11. Specifically, ELM-11 derived from the metastable pre-ELM-11 tends to have smaller crystallite sizes compared to ELM-11 derived from the stable pre-ELM-11. For instance, crystallite sizes along certain axes were found to be roughly half in metastable-derived ELM-11 compared to stable-derived ELM-11.

The crystallite size is thought to limit the extent of cooperative deformation within the framework. Boundaries between crystallites can hinder the propagation of the structural transition, thereby reducing the size of the cooperative deformation domains. According to the STA equation, the steepness of the adsorption isotherm is directly related to the size of these cooperative deformation domains. Therefore, the smaller crystallite size in ELM-11 derived from metastable pre-ELM-11 leads to smaller cooperative deformation domains, resulting in a less steep, more gradual gate-opening transition.

This relationship highlights how the initial polymorphic form of pre-ELM-11, which influences the crystallite size during the transformation, ultimately dictates the cooperativity of the gate-opening behavior in the final ELM-11 material.

Computational and Theoretical Studies on Pre Elm 11 Systems

Electronic Structure and Stability Calculations

Computational methods, notably Density Functional Theory (DFT), are widely used to explore the electronic structure and relative stability of different forms and isomers of pre-ELM-11.

Density Functional Theory (DFT) for Energetic Comparisons of Isomers

DFT calculations have been applied to compare the energetic favorability of different structural arrangements within pre-ELM-11. For instance, studies have identified that pre-ELM-11 can exist as isomers with varying alignments of the 2D layers. One such study utilized DFT calculations to compare pre-ELM-11 with a zigzag alignment of square grids in its 2D layers to an isomeric subphase with a straight alignment. frontiersin.orgresearchgate.net The calculations indicated that the zigzag alignment was energetically more favored by 5.5 kJ/mol-Cu. frontiersin.org This energetic difference is considered relevant to the structure of the activated ELM-11, which also exhibits a zigzag alignment in its closed form. frontiersin.org DFT calculations have also been employed to relax the atomic arrangements of structural models of pre-ELM-11 and its subphases, using programs like CP2K. frontiersin.org

DFT calculations have also been used in the context of ELM-12, a structural analog of ELM-11, to compare the potential energy of different guest-free structures (alpha and beta phases). nih.govkyoto-u.ac.jp These calculations showed that the beta phase was more stable than the alpha phase by 34.7 kJ/mol, influencing the likelihood of forming the metastable structure after activation depending on particle size. nih.govkyoto-u.ac.jp While this specific finding relates to ELM-12, it illustrates the application of DFT for energetic comparisons of isomers in this class of materials.

Quantum Chemical Approaches to Metal-Ligand Interactions

In the context of ELM-11, quantum chemical calculations have been used to evaluate the internal energy change of the host framework during structural transitions, complementing analyses based on adsorption experiments and GCMC simulations. rsc.orgrsc.org Atomic charges on the host frameworks have been obtained by periodic DFT calculations at the GGA-PBE/DNP level using software like DMol3, providing parameters for force fields used in molecular simulations. rsc.org Studies on ELM-11 have also investigated the dynamics of the BF₄⁻ anions and bpy linkers using techniques like NMR, with activation energies for processes like isotropic BF₄⁻ reorientation suggesting strong interactions between Cu(II) and fluorine atoms in BF₄⁻. mdpi.com While these examples primarily focus on ELM-11, the underlying quantum chemical principles and methods are applicable to understanding the metal-ligand interactions within its precursor, pre-ELM-11.

Molecular Simulation of Structural Transitions

Molecular simulation techniques, such as Molecular Dynamics (MD) and Grand Canonical Monte Carlo (GCMC), are essential for studying the structural behavior of pre-ELM-11 systems, particularly in response to external stimuli like the presence of solvent or guest molecules.

Molecular Dynamics (MD) Simulations of Solvent Effects

Molecular Dynamics simulations can be used to study the dynamic behavior of pre-ELM-11, including the influence of solvent molecules (water in the case of pre-ELM-11) on its structure and stability. While direct MD simulations specifically labeled for "pre-ELM-11 solvent effects" were not prominently found, MD simulations are broadly applied to study the dynamics and structural transitions in flexible MOFs like ELM-11. researchgate.netacademie-sciences.fr For example, MD simulations have been used to provide atomistic insights into the adsorption mechanisms that lead to the expansion of ELM-12 (a related MOF) as gas uptake occurs. umich.edu The presence and removal of solvent molecules are key aspects of the pre-ELM-11 to ELM-11 transformation, and MD simulations could provide detailed trajectories of how the framework responds to changes in solvation.

Hybrid osmotic Monte Carlo (HOMC) simulations, which combine MD and GCMC techniques, have been implemented to overcome limitations in studying flexible framework adsorbents, allowing for efficient sampling of volume fluctuations. academie-sciences.frumich.edu This approach has provided atomistic insights into adsorption-induced expansion in related MOFs. umich.edu

Grand Canonical Monte Carlo (GCMC) for Adsorption-Related Modeling

Grand Canonical Monte Carlo (GCMC) simulations are widely used to model adsorption phenomena in porous materials, including MOFs. While pre-ELM-11 is the hydrated, less porous precursor, GCMC simulations are highly relevant to understanding the adsorption behavior of the activated ELM-11, which is obtained from pre-ELM-11. frontiersin.orgchem-station.com Studies on ELM-11 frequently utilize GCMC simulations to model the adsorption of gases like CO₂ on the open framework structures. rsc.orgumich.eduacs.orgresearchgate.netfigshare.comacs.org These simulations, often based on crystallographic data of the open ELM-11 structure, provide insights into adsorption isotherms and the thermodynamics of the gate adsorption phenomenon. rsc.orgacs.orgresearchgate.netfigshare.com

GCMC simulations, combined with free energy analysis, have been used to determine the Helmholtz free energy change of the ELM-11 host framework during structural transitions induced by gas adsorption. rsc.orgacs.orgresearchgate.netfigshare.comacs.org This is crucial for understanding the gate-opening behavior. rsc.orgrsc.org While GCMC is primarily applied to the porous ELM-11, the principles are applicable to modeling guest interactions within any accessible pores or defects in pre-ELM-11, or as part of a simulation studying the transition from pre-ELM-11 to ELM-11 upon guest molecule introduction and water removal.

Thermodynamic Modeling of Phase Equilibria and Transformations

Thermodynamic modeling is crucial for understanding the conditions under which different phases of pre-ELM-11 and ELM-11 are stable and the transitions between them. This includes modeling phase equilibria and transformations induced by factors like temperature, pressure, and the presence of guest molecules.

The transformation of pre-ELM-11 to ELM-11 involves the removal of water, a phase transformation influenced by temperature and vacuum. frontiersin.orgchem-station.com The gate adsorption behavior of ELM-11, derived from pre-ELM-11, is described by thermodynamic models based on free energy analysis. rsc.orgrsc.orgrsc.orgpnas.org These models aim to describe the equilibrium between different structural phases (closed and open) of the framework in the presence of guest molecules. The temperature dependence of the gate adsorption pressure can be predicted using the Helmholtz free energy change of the host framework. rsc.orgacs.orgresearchgate.net

Thermodynamic analysis, often aided by molecular simulations, helps in estimating the internal energy and entropy changes of the host framework during structural transitions. rsc.orgrsc.orgpnas.org For ELM-11, the gate adsorption pressure is shown to depend on the guest-host interaction, the internal energy change of the host, and the entropy change of the host. rsc.orgrsc.org These thermodynamic principles are fundamentally linked to the stability and transformation of the pre-ELM-11 structure into the ELM-11 structure upon dehydration and subsequent guest adsorption.

Data from thermodynamic modeling and simulations can be used to develop theoretical isotherm equations that describe the adsorption-induced structural transition, such as the one developed for ELM-11⊃CO₂ which utilizes parameters related to the internal energy and entropy changes of the host. pnas.org

Helmholtz Free Energy Analysis of Host Framework Changes

Helmholtz free energy analysis is a thermodynamic approach used to understand the structural transitions in flexible MOFs induced by guest adsorption. This method helps in quantifying the energy changes within the host framework during the transition between different structural states, such as the closed and open forms of ELM-11. rsc.orgaip.org

Studies involving ELM-11 have utilized grand canonical Monte Carlo (GCMC) simulations in conjunction with free energy analysis to investigate the thermodynamics of CO₂ adsorption and the associated structural changes. rsc.orgresearchgate.net By analyzing the temperature dependence of the Helmholtz free energy change of the host framework (ΔFhost) during the transition from a closed to an open structure, researchers can obtain insights into the internal energy (ΔUhost) and entropy (ΔShost) changes of the host. rsc.org

For instance, research on ELM-11 has shown a linear correlation between ΔFhost and temperature, allowing for the determination of ΔUhost and ΔShost. rsc.org The obtained ΔUhost values have been found to be in good agreement with those derived from quantum chemical calculations on the closed and open host framework structures, supporting the appropriateness of the thermodynamic model for gate adsorption. rsc.org This analysis suggests that the gate adsorption pressure is influenced not only by guest-host interactions and the internal energy change of the host but also by the entropy change of the host. rsc.org

Free energy analysis can also be used to estimate activation energies associated with the gate-opening and gate-closing transitions by examining the free-energy landscape. aip.org

Application of Structural Transition-Type Adsorption (STA) Equation

The Structural Transition-Type Adsorption (STA) equation is a theoretical isotherm equation derived from statistical mechanics specifically designed to describe the S-shaped adsorption isotherms characteristic of flexible MOFs exhibiting adsorption-induced structural transitions like gate opening and breathing. pnas.orgresearchgate.net Unlike empirical equations, the STA equation provides parameters with physical meaning, offering deeper insights into the adsorption process and material performance. pnas.orgresearchgate.net

The STA equation can reproduce the adsorption isotherms and their temperature dependence observed in various flexible MOFs, including ELM-11. pnas.orgresearchgate.net It provides a framework for understanding the relationship between the adsorption behavior and the underlying structural transitions. pnas.org The equation's versatility has been demonstrated through its application to different flexible MOF systems, successfully fitting experimental adsorption data. pnas.orgresearchgate.net

The STA equation can be expressed with several parameters, including those related to the Langmuir equations for the non-porous (NP) and porous (LP) states, a constant 's' influencing the steepness of the transition, and the structural transition pressure (Ptr). pnas.org While the temperature dependency of Ptr can be complex to express explicitly, the equation accounts for the key factors driving the structural transition. pnas.org

Studies have applied the STA equation to analyze CO₂ adsorption on ELM-11, demonstrating its ability to reproduce the experimental isotherms. pnas.orgresearchgate.net

Data obtained from fitting the STA equation can provide values for parameters such as the heat of adsorption in the low-pressure phase (QLP), the internal energy change of the host (ΔUhost), and the entropy change of the host (ΔShost) associated with the structural transition. pnas.org While values obtained solely from fitting the STA equation might sometimes underestimate certain parameters compared to those derived from molecular simulations and free energy analysis, the equation still provides a valuable tool for analyzing and understanding the cooperative adsorption phenomena in flexible MOFs. pnas.org

The phase of pre-ELM-11 (stable or metastable) has been shown to affect the crystallite size and the cooperative deformation domain size within the framework structure, which, in turn, directly impacts the steepness of the gate-opening behavior as described by the structural transition-type adsorption equation. rsc.orgresearchgate.net

Advanced Analytical Techniques in Pre Elm 11 Research

X-ray Diffraction Methodologies for Phase Identification and Structural Dynamics

X-ray diffraction (XRD) is a fundamental technique for studying the crystalline structure of materials. In the context of pre-ELM-11 research, different XRD methodologies are employed to identify phases, monitor structural changes in real-time, and refine structural models.

Powder X-ray Diffraction (PXRD) for Phase Determination

Powder X-ray Diffraction (PXRD) is widely used to identify the crystalline phases present in a sample. For pre-ELM-11, PXRD patterns serve as a fingerprint for confirming its successful synthesis and distinguishing it from other phases, including its activated form, ELM-11, and isomeric subphases frontiersin.orgrsc.orgamazonaws.com. The as-synthesized particles of pre-ELM-11 exhibit a characteristic PXRD pattern that agrees well with theoretical patterns and those of commercial pre-ELM-11 used as a reference frontiersin.orgamazonaws.com. This technique is essential for verifying the purity of synthesized pre-ELM-11 and observing its transformation upon activation, typically involving the removal of solvent water molecules frontiersin.orgacs.orgpnas.org. PXRD patterns of pre-ELM-11 show distinct peaks that disappear or shift upon transformation to ELM-11, which has a closed nonporous structure in its activated state frontiersin.orgrsc.org. Studies have also used PXRD to identify the presence of a structural subphase alongside pre-ELM-11, particularly in samples synthesized under higher concentrations or exposed to water vapor frontiersin.orgrsc.orgresearchgate.netresearchgate.net.

An example of PXRD data for pre-ELM-11 and related phases is presented in the table below, illustrating the distinct diffraction peaks that characterize each structure. frontiersin.orgamazonaws.com

| Sample | Characteristic 2θ Peaks (Cu Kα) | Notes |

| Pre-ELM-11 | ~4°, ~11° rsc.org | As-synthesized, hydrated form |

| ELM-11 (activated) | Different pattern | Dehydrated, closed structure |

| Subphase Isomer | Distinct peaks frontiersin.org | Formed under certain synthesis/exposure conditions frontiersin.orgrsc.org |

Note: Specific peak positions can vary slightly depending on the wavelength of the X-rays used. rsc.orgamazonaws.comrsc.orgacs.org

In Situ Synchrotron X-ray Diffraction for Real-Time Monitoring

In situ synchrotron X-ray diffraction is a powerful technique that allows for the real-time monitoring of structural changes in materials under varying conditions, such as temperature, pressure, or gas atmosphere frontiersin.orgmdpi.commdpi.com. This is particularly valuable for studying the dynamic behavior of flexible MOFs like pre-ELM-11 and its transformation into ELM-11. In situ synchrotron XRD has been used to observe the time course of structural changes in pre-ELM-11 during the activation process under vacuum at elevated temperatures frontiersin.org. These measurements, often conducted at facilities like SPring-8, provide detailed information on how the crystal structure evolves as solvent molecules are removed and the material transforms into the ELM-11 phase frontiersin.org. Furthermore, in situ synchrotron XRD has been employed to study the structural changes in ELM-11 upon adsorption of guest molecules like CO₂, revealing the expansion of interlayer distances associated with the "gate-opening" phenomenon mdpi.comrsc.org. The technique can capture the formation of intermediate or subphases during these dynamic processes frontiersin.org.

For instance, in situ synchrotron XRD measurements during the activation of as-synthesized pre-ELM-11 at 373 K under vacuum showed the transformation into ELM-11 frontiersin.org. This real-time monitoring is crucial for understanding the kinetics and mechanisms of these structural transitions.

Rietveld Analysis and Structural Refinement

Rietveld analysis is a profile-fitting technique applied to powder diffraction data to refine crystal structures. While challenging when multiple phases are present, Rietveld analysis can be used to refine the structural models of pre-ELM-11 and its related phases frontiersin.orgrsc.orgtcichemicals.com. This method allows for the determination of lattice parameters, atomic positions, and other structural details. Although refining structural models containing both pre-ELM-11 and an isomeric subphase can be difficult, simulated XRD patterns based on proposed structural models, combined with Rietveld analysis where feasible, can confirm the validity of these models frontiersin.org.

Rietveld analysis has been combined with molecular simulations to refine the structure of ELM-11 in different states, including the closed structure and structures with adsorbed CO₂ molecules rsc.orgtcichemicals.com. This integrated approach provides a more detailed understanding of the structural changes that occur during gas adsorption and the gate-opening behavior rsc.org.

Crystallographic data for pre-ELM-11, obtained or referenced through structural analysis and refinement, provide key parameters describing its unit cell frontiersin.org.

| Structure | Space Group | Crystal System | a (nm) | b (nm) | c (nm) | β (°) | Z |

| Pre-ELM-11 | Monoclinic | Monoclinic | Similar to reported values frontiersin.org | Similar to reported values frontiersin.org | Similar to reported values frontiersin.org | Similar to reported values frontiersin.org | - |

| Subphase | Triclinic | Triclinic | - | - | - | - | - |

Note: Specific values for pre-ELM-11 lattice parameters are often compared to previously reported data frontiersin.org.

Spectroscopic Characterization of Molecular Components and Interactions

Spectroscopic techniques probe the vibrational and electronic properties of materials, providing information about the functional groups present and their interactions. Infrared and Raman spectroscopy are valuable tools in the study of pre-ELM-11.

Infrared Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups within a compound based on their characteristic vibrational frequencies rsc.orgacs.orgdiva-portal.orgacs.orgspectroscopyonline.com. FTIR spectra of pre-ELM-11 can confirm the presence of its constituent organic linker (4,4'-bipyridine) and counterions (tetrafluoroborate, BF₄⁻), as well as coordinated or included water molecules acs.orgmdpi.com. Changes in the FTIR spectrum upon activation to ELM-11 can indicate the removal of water molecules and potential changes in the coordination environment or interactions within the framework mdpi.com. FTIR can also be used to study the interaction of guest molecules with the ELM-11 framework, observing shifts or appearance of bands related to the adsorbed species and changes in the framework vibrations mdpi.com.

FTIR spectra for pre-ELM-11 have been reported and used for material characterization acs.org. The presence of specific bands corresponding to the 4,4'-bipyridine (B149096) linker and BF₄⁻ anions are expected in the FTIR spectrum of pre-ELM-11.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopic technique that complements FTIR. While both techniques probe molecular vibrations, they are based on different principles (infrared absorption vs. Raman scattering) and can provide complementary information about the material's structure and bonding mdpi.compurdue.eduresearchgate.net. Raman spectroscopy can be used to characterize the vibrational modes of the organic linker and inorganic components in pre-ELM-11. Changes in the Raman spectrum during structural transformations or upon guest adsorption can provide insights into the flexibility of the framework and the nature of guest-host interactions. Although less frequently highlighted in the provided search results compared to XRD and FTIR for pre-ELM-11 specifically, Raman spectroscopy is a standard technique for characterizing MOFs and can offer valuable structural information researchgate.net.

While specific detailed research findings on pre-ELM-11 using only Raman spectroscopy were not extensively detailed in the provided results, the technique is generally applicable for characterizing the vibrational properties and structural changes in MOFs researchgate.net.

Microscopic Analysis of Morphology and Particle Characteristics

Studies have revealed that pre-ELM-11 can exist in different structural phases, referred to as stable and metastable phases, which exhibit distinct arrangements of their constituent components rsc.orgfrontiersin.orgresearchgate.net. These structural differences can potentially influence the observed particle morphology rsc.org. For instance, particles obtained through low-concentration synthesis methods have been characterized by flat shapes with long sides, typically around 10 µm researchgate.net.

Scanning Electron Microscopy (SEM) for Particle Size and Shape Analysis

Scanning Electron Microscopy (SEM) is extensively used to examine the particle size and shape of pre-ELM-11 at a high resolution rsc.orgfrontiersin.orgresearchgate.netresearchgate.net. SEM images provide visual evidence of the morphology, allowing researchers to observe details such as crystal habits, surface features, and the presence of agglomerates.

To obtain clear SEM images and minimize charging artifacts, pre-ELM-11 particles are typically coated with a thin conductive layer, such as gold, prior to imaging rsc.org. This preparation step is vital for achieving high-quality micrographs that accurately represent the material's morphology.

Research has utilized SEM to visualize pre-ELM-11 particles synthesized under varying conditions, including different aging times rsc.orgresearchgate.netresearchgate.net. These images help in understanding how synthesis parameters influence the resulting particle morphology and can reveal the coexistence or transformation between different phases like the stable and metastable forms of pre-ELM-11 rsc.orgfrontiersin.orgresearchgate.netresearchgate.net. For example, SEM images have illustrated changes in particle appearance with increasing aging time during synthesis rsc.orgresearchgate.netresearchgate.net.

Particle Size Distribution Determination

Determining the particle size distribution of pre-ELM-11 is critical as particle size can influence the material's properties and performance, including the gate-opening behavior after conversion to ELM-11 rsc.orgpnas.org. Particle size distribution is commonly determined by analyzing SEM images rsc.orgfrontiersin.org. This involves measuring the size of a statistically significant number of particles directly from the micrographs rsc.orgfrontiersin.org. Typically, measurements are taken for at least 50 to 100 particles to ensure a representative distribution rsc.orgfrontiersin.org.

Chemical Reactivity and Functionalization of Pre Elm 11

Catalytic Applications in Organic Synthesis

Currently, there is a notable absence of published research detailing the direct use of pre-ELM-11 as a catalyst in organic synthesis. The scientific community has largely focused on the properties and applications of the activated, porous form, ELM-11.

No specific studies have been identified that investigate the catalytic activity of pre-ELM-11 in molecular oxygen-derived oxidation reactions. Research in the field of MOF-catalyzed oxidations typically utilizes materials with accessible active metal sites, a characteristic of the activated ELM-11 rather than its precursor.

Consistent with the lack of data on its catalytic applications, there are no mechanistic investigations into the catalytic pathways involving pre-ELM-11. Such studies are contingent on the observation of catalytic activity, which has not been reported for this specific compound.

Interaction with Environmental Species

The interaction of pre-ELM-11 with environmental species is primarily documented in the context of its synthesis and stability, particularly with water. The presence of water is integral to the structure of pre-ELM-11. frontiersin.org Exposure of the activated ELM-11 to water vapor can lead to a reversion to the pre-ELM-11 structure, a phenomenon that has been studied in relation to its impact on the CO2 adsorption capabilities of ELM-11. frontiersin.org

Beyond its interaction with water and its role in the capture of carbon dioxide by its activated form, there is a lack of information regarding the interaction of pre-ELM-11 with other environmental species, such as pollutants. The broader environmental applications of MOFs for remediation are an active area of research, but specific data for pre-ELM-11 is not available. acs.org

Emerging Research Avenues and Challenges in Pre Elm 11 Science

Precision Synthesis and Targeted Polymorph Production

Precision synthesis of pre-ELM-11 is crucial for controlling the properties of the final ELM-11 material. Research indicates that synthesis conditions significantly influence the phase of pre-ELM-11 obtained. Specifically, high-concentration synthesis conditions favor the formation of a metastable phase of pre-ELM-11, while low-concentration synthesis yields the stable phase rsc.orgresearchgate.net. Both phases can be transformed into ELM-11 upon heating under vacuum, but the precursor phase impacts the steepness of the gate-opening behavior in the resulting ELM-11 rsc.orgresearchgate.net.

A key challenge and research avenue lies in the targeted production of specific pre-ELM-11 polymorphs. Studies have shown that the metastable phase of pre-ELM-11 can be converted into the stable phase through a solvent-mediated phase transformation process, often referred to as aging rsc.orgresearchgate.netresearchgate.net. Extended stirring of the reaction mixture at room temperature during high-concentration synthesis facilitates this conversion researchgate.net. This highlights the importance of reaction parameters, including concentration and aging time, in controlling the crystalline phase of the pre-ELM-11 product.

Further research is needed to fully understand the nucleation and growth mechanisms that lead to the formation of distinct pre-ELM-11 polymorphs under varying conditions. Achieving precise control over these processes is essential for reliably producing the desired precursor phase, which in turn allows for the rational design of ELM-11 materials with specific gate-opening characteristics.

Comprehensive Understanding of Structure-Function Relationships at the Precursor Level

A comprehensive understanding of the relationship between the structure of pre-ELM-11 and the function of the derived ELM-11 is a critical research area. Pre-ELM-11 is described as being composed of one-dimensional (1D) chains of Cu(bpy)(BF4)2(H2O)2, loosely connected by hydrogen bonds between water molecules and bpy ligands rsc.org. The transformation to ELM-11 involves the removal of these water molecules rsc.orgresearchgate.netnii.ac.jpnih.gov.

Intriguingly, the structural differences between the stable and metastable polymorphs of pre-ELM-11, specifically the arrangement of the square grids formed by Cu ions, bpy, and H₂O (zigzag in the stable phase, straight in the metastable phase), have been shown to influence the gate-opening behavior of the resulting ELM-11 researchgate.netresearchgate.net. Although both phases yield ELM-11 with nearly identical adsorption capacities and gate-opening pressures, the steepness of the S-shaped adsorption curve varies significantly depending on whether the ELM-11 was derived from the stable or metastable precursor rsc.orgresearchgate.net.

This underscores the importance of the precursor's structural memory or influence on the final MOF's dynamic properties. Research challenges include elucidating the exact mechanism by which the subtle structural differences in pre-ELM-11 polymorphs propagate through the dehydration process to affect the flexibility and gate-opening kinetics of ELM-11. Advanced theoretical calculations, such as Density Functional Theory (DFT), have been used to study the energetic favorability of different pre-ELM-11 isomers researchgate.netresearchgate.net, providing insights into their relative stability. Further studies combining experimental and theoretical approaches are needed to build a complete picture of these structure-function relationships at the precursor level.

Development of Novel Characterization Probes for Dynamic Processes

Studying the dynamic processes involving pre-ELM-11, particularly its formation and transformation into ELM-11, necessitates the development and application of advanced characterization techniques. Traditional methods such as FTIR analysis, SEM microscopy, Raman spectroscopy, Powder X-ray Diffraction (XRD), and BET surface area measurements have been employed to characterize the physicochemical properties of pre-ELM-11 researchgate.net.

XRD is a particularly valuable tool for distinguishing between the stable and metastable phases of pre-ELM-11 and monitoring their transformation rsc.orgresearchgate.netresearchgate.net. SEM images provide information on the morphology and particle size of pre-ELM-11 crystals, which can vary depending on synthesis conditions researchgate.netresearchgate.netresearchgate.net.

However, to gain deeper insights into the dynamic structural changes that occur during the synthesis of pre-ELM-11 and its conversion to ELM-11, novel characterization probes are required. Techniques like in situ synchrotron X-ray powder diffraction and variable-temperature solid-state Nuclear Magnetic Resonance (NMR) spectroscopy have been utilized to study the structural transition process in ELM-11 researchgate.netresearchgate.net. Adapting and developing similar in situ techniques specifically for monitoring the formation and phase transformations of pre-ELM-11 in real-time would provide unprecedented details about the underlying mechanisms.

The challenge lies in developing probes that can track subtle changes in the hydrated pre-ELM-11 structure and the dehydration process dynamically. Such techniques would enable researchers to correlate synthesis parameters directly with the evolving structure and polymorphism of pre-ELM-11, ultimately leading to more precise control over the synthesis and the properties of the final ELM-11 material. The integration of high-throughput measurements and data analysis, potentially utilizing machine learning and artificial intelligence, is also an emerging avenue for accelerating the understanding of these complex dynamic processes researchgate.net.

Q & A

Q. What are the critical steps in synthesizing pre-ELM-11 and converting it to ELM-11?

Pre-ELM-11 synthesis involves solvent-mediated phase transformations, where solvent concentration and aging time dictate the formation of metastable or stable phases. Metastable pre-ELM-11 (formed at high concentrations) can transition to the stable phase via extended aging. Conversion to ELM-11 requires thermal activation (e.g., 120°C under vacuum for 3 hours) to remove coordinated water molecules, inducing structural dehydration .

Q. Which characterization techniques are essential for validating pre-ELM-11's structural integrity?

Key methods include:

- X-ray diffraction (XRD) : To confirm phase purity (e.g., C2/c vs. P1 space groups) and monitor solvent-mediated phase transitions .

- Adsorption isotherms : To assess gate-opening behavior via CO₂ adsorption measurements at varying temperatures (268–298 K) .

- Scanning electron microscopy (SEM) : To evaluate particle morphology and size distribution (e.g., acicular crystals averaging 13 µm × 3 µm) .

- Thermogravimetric analysis (TGA) : To verify dehydration efficiency during activation .

Q. How does crystallite size influence pre-ELM-11's adsorption properties?

Crystallite size governs the cooperative deformation domain size within the framework. Smaller crystallites (e.g., from stable-phase pre-ELM-11) exhibit steeper gate-opening transitions due to reduced mechanical resistance during structural flexing .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported CO₂ adsorption capacities for pre-ELM-11 derivatives?

Discrepancies often arise from differences in:

- Synthesis conditions : Solvent concentration and aging time affect phase purity (metastable vs. stable) .

- Activation protocols : Incomplete dehydration (e.g., insufficient vacuum or temperature) leaves residual water, altering adsorption kinetics .

- Characterization rigor : Use XRD and gas sorption analysis to confirm phase identity and exclude impurities .

Q. How can the steepness of gate-opening behavior in pre-ELM-11 be systematically controlled?

The steepness is modulated via:

- Solvent-mediated phase transformation : Extending aging time converts metastable pre-ELM-11 to the stable phase, reducing crystallite size and enhancing gate-opening abruptness .

- Seeding strategies : Introducing stable-phase seeds accelerates phase transition, enabling reproducible crystallite size control .

- Adsorption equation modeling : Apply the structural transition-type adsorption (STA) equation to correlate crystallite size with hysteresis loop steepness .

Q. What experimental designs optimize pre-ELM-11 for targeted gas separation applications?

- Variable screening : Systematically vary solvent concentration, aging duration, and activation temperature to map phase-transition thresholds .

- Multi-gas adsorption profiling : Compare CO₂, N₂, and CH₄ isotherms to selectivity.

- Kinetic studies : Use time-resolved XRD (TRXRD) to monitor structural flexibility during adsorption/desorption cycles .

Q. How can theoretical models like the STA equation improve adsorption data interpretation?

The STA equation quantifies cooperative domain effects by integrating variables such as crystallite size, temperature, and pressure. It enables extrapolation of adsorption hysteresis trends and guides material optimization for industrial separation processes .

Methodological Challenges & Solutions

Q. What strategies address reproducibility issues in replicating pre-ELM-11 synthesis from literature?

- Precise solvent control : Use anhydrous solvents and inert atmospheres to prevent unintended hydration .

- Standardized aging protocols : Document aging duration (e.g., 72+ hours for phase stabilization) .

- Cross-lab validation : Share samples for XRD and adsorption benchmarking to identify protocol deviations .

Q. How can researchers mitigate structural reversion of ELM-11 to pre-ELM-11 in humid environments?

Q. What advanced techniques probe pre-ELM-11's dynamic structural transitions during adsorption?

- In situ XRD/GAS : Monitor real-time framework deformation under gas pressure .

- Molecular dynamics simulations : Model cooperative domain interactions to predict gate-opening thresholds .

Data Analysis & Reporting

Q. How should researchers document phase-dependent adsorption data for peer review?

Include:

- Synthesis parameters : Solvent concentration, aging time, and activation conditions .

- Crystallite size metrics : Derived from SEM/XRD .

- Adsorption conditions : Temperature, pressure range, and equilibration time .

- Raw data tables : Provide hysteresis loop coordinates and STA equation fittings in supplementary materials .

Q. What frameworks validate the statistical significance of adsorption hysteresis variations?

Use ANOVA or multivariate regression to test correlations between synthesis variables (e.g., aging time) and hysteresis steepness. Report p-values and confidence intervals to distinguish experimental noise from material-driven effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.